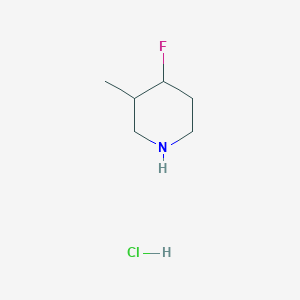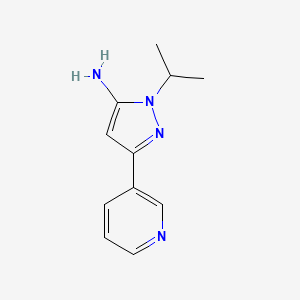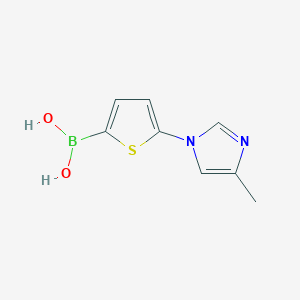
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a compound that features a boronic acid group attached to a thiophene ring, which is further substituted with a 4-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Imidazole Group: The 4-methyl-1H-imidazole group can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with 4-methylimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various biaryl or vinyl derivatives.
Scientific Research Applications
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a valuable compound in drug discovery.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes or receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target protein, leading to therapeutic effects. The thiophene and imidazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both a boronic acid group and a 4-methyl-1H-imidazole group.
Thiophene-2-boronic acid: Lacks the imidazole group, making it less versatile in certain applications.
4-Methyl-1H-imidazole-5-boronic acid: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness: The combination of the boronic acid group with the thiophene and imidazole rings in this compound provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H9BN2O2S |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
[5-(4-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-11(5-10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
HWMVSKPBGUWYSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
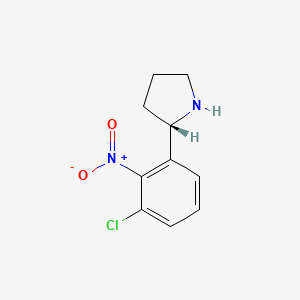
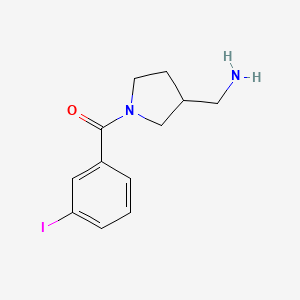


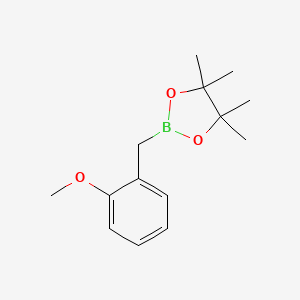

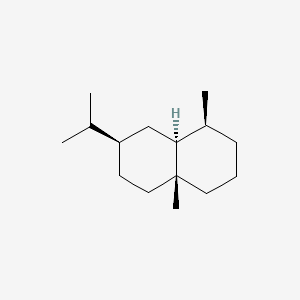
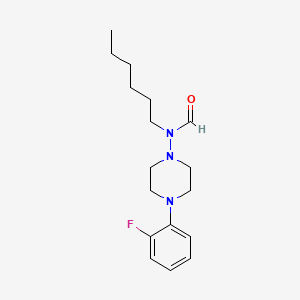
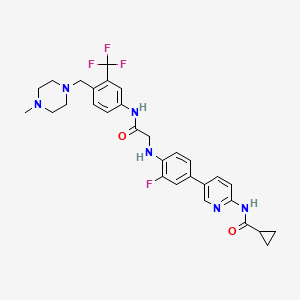
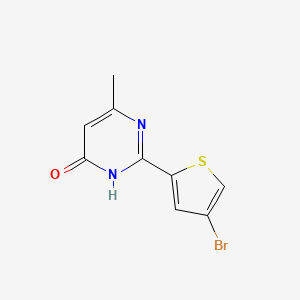
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
